(3-Bromobenzyl)dimethylamine
Overview
Description
(3-Bromobenzyl)dimethylamine is an organic compound with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol . It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the third position and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromobenzyl)dimethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(3-Bromobenzyl)dimethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming benzylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Nucleophilic Substitution: Products include hydroxylated, cyanated, or aminated benzylamines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include benzylamine and its derivatives.
Scientific Research Applications
(3-Bromobenzyl)dimethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromobenzyl)dimethylamine involves its interaction with specific molecular targets. The bromine atom and dimethylamine group play crucial roles in its binding affinity and reactivity. The compound can act as a ligand for receptors or as an inhibitor for enzymes, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorobenzyl)dimethylamine
- (3-Fluorobenzyl)dimethylamine
- (3-Iodobenzyl)dimethylamine
Uniqueness
Compared to its analogs, (3-Bromobenzyl)dimethylamine exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and binding properties .
Properties
IUPAC Name |
1-(3-bromophenyl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENUHAOLAJUKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402118 | |
Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4885-18-1 | |
Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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